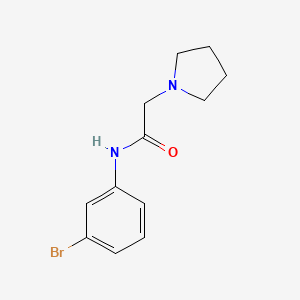
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Brorphine, is a novel psychoactive substance that belongs to the class of synthetic opioids. It was first synthesized in 2019 and has gained popularity among drug users due to its potent analgesic and euphoric effects. However, Brorphine is still a relatively new substance, and its long-term effects on the human body are not yet fully understood.
Mechanism of Action
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide acts on the mu-opioid receptor, the same receptor targeted by other opioids such as morphine and fentanyl. When N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, resulting in pain relief and feelings of euphoria.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been shown to produce a range of physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also has the potential to cause addiction and tolerance, which are common side effects of opioids.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its newness as a substance means that there is still much to be learned about its long-term effects and potential risks.
Future Directions
There are several potential future directions for research on N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential as a treatment for opioid addiction, as it may be able to produce similar effects to other opioids without causing the same level of addiction and tolerance. Another area of interest is its potential as a painkiller, as it has been shown to be highly effective in animal studies. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
Conclusion
In conclusion, N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a synthetic opioid that has gained popularity among drug users due to its potent analgesic and euphoric effects. While it has been the subject of several scientific studies, much is still unknown about its long-term effects and potential risks. Further research is needed to fully understand the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide and its potential uses.
Synthesis Methods
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a two-step process involving the reaction of 3-bromophenyl magnesium bromide with pyrrolidine followed by the reaction with acetyl chloride. The resulting compound is then purified using column chromatography to obtain N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide in its pure form.
Scientific Research Applications
N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide has been the subject of several scientific studies, mainly focused on its analgesic properties. One study found that N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide is a potent painkiller that is effective in reducing pain in mice. Another study investigated the effects of N-(3-bromophenyl)-2-(1-pyrrolidinyl)acetamide on the reward system in rats and found that it produced a dose-dependent increase in dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
properties
IUPAC Name |
N-(3-bromophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBRWKAKPWPWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)









